molecular formula C25H19ClN2O5S B15100103 (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15100103
M. Wt: 494.9 g/mol
InChI Key: FXEMQJPDVWFOOJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a complex hybrid scaffold designed for enhanced pharmacological activity. Its structure includes:

  • Pyrrolidine-2,3-dione core: A five-membered lactam ring with two ketone groups, providing rigidity and hydrogen-bonding capacity.
  • 6-Ethoxy-1,3-benzothiazol-2-yl group: A heterocyclic moiety contributing to π-stacking interactions and metabolic stability.
  • 4-[Hydroxy(5-methylfuran-2-yl)methylidene]: A conjugated enol-furan system that may participate in redox reactions or act as a Michael acceptor.

The compound’s design reflects strategies to optimize bioavailability and target engagement, particularly in antimicrobial or anticancer applications .

Properties

Molecular Formula

C25H19ClN2O5S

Molecular Weight

494.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19ClN2O5S/c1-3-32-16-9-10-17-19(12-16)34-25(27-17)28-21(14-5-7-15(26)8-6-14)20(23(30)24(28)31)22(29)18-11-4-13(2)33-18/h4-12,21,30H,3H2,1-2H3

InChI Key

FXEMQJPDVWFOOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Formation of the pyrrolidine-2,3-dione core: This involves the cyclization of a suitable precursor, such as a substituted malonic acid derivative, under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the benzothiazole and pyrrolidine-2,3-dione moieties using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may have potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and result in various effects, depending on the context.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The 6-ethoxy-benzothiazole group in the target compound requires multi-step synthesis (e.g., Ullmann coupling), contrasting with simpler methyl-substituted analogs .
  • ADMET Profiles : Ethoxy and methylfuran substituents improve aqueous solubility (LogP: 2.1) compared to dichlorophenyl analogs (LogP: 3.5), suggesting better bioavailability .
  • Mechanistic Insights: The enol-furan system may undergo metabolic activation to reactive intermediates, necessitating further toxicological evaluation .

Biological Activity

The compound (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with significant potential for biological activity. Its unique structural features suggest various pharmacological applications, particularly in the fields of medicinal chemistry and agricultural chemistry . This article examines the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by several functional groups that contribute to its biological activity:

  • Chlorophenyl moiety : Known for antimicrobial and anticancer properties.
  • Benzothiazole unit : Associated with various pharmacological effects, including antibacterial and antifungal activities.
  • Pyrrolidine dione structure : Often linked to analgesic and anticonvulsant activities.

The integration of these components may enhance the compound's efficacy compared to similar structures.

Antimicrobial Properties

Compounds with similar structural features have demonstrated significant antimicrobial activity. For instance, benzothiazole derivatives have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The predicted activity of our compound suggests it may also exhibit similar properties due to its structural similarities.

Anticancer Activity

Research indicates that compounds containing benzothiazole and pyrrolidine frameworks can inhibit cancer cell proliferation. Preliminary studies suggest that this compound might interact with specific cellular pathways involved in tumor growth, although detailed in vitro and in vivo studies are required to confirm these effects.

Anti-inflammatory Effects

The presence of the ethoxy group may enhance the compound's solubility and bioavailability, potentially contributing to anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines in various models of inflammation.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular signaling pathways.
  • Oxidative Stress Reduction : The compound may act as an antioxidant, reducing oxidative stress in cells.

In Vitro Studies

  • Antimicrobial Activity : A study evaluating similar benzothiazole derivatives demonstrated effective inhibition against S. aureus with MIC values significantly lower than standard antibiotics . Such findings suggest that our compound may possess comparable or superior antimicrobial properties.
  • Cytotoxicity Against Cancer Cells : Research on related compounds has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values for these derivatives ranged from 10 to 30 µM .

In Vivo Studies

Preliminary animal studies involving structurally similar compounds have indicated potential anti-inflammatory effects in models of induced inflammation. The compounds were found to significantly reduce markers of inflammation compared to control groups .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesNotable ActivitiesIC50 Values
Benzothiazole DerivativesBenzothiazole ringAntimicrobial, anticancer<10 µM
Pyrrolidine DerivativesPyrrolidine structureAnalgesic, anticonvulsant15–30 µM
Thiophene-based CompoundsThiophene ringsAnti-inflammatory, antiviral20–40 µM

This table illustrates the biological activity of compounds structurally related to our target compound, highlighting their potential effectiveness.

Q & A

Q. What synthetic strategies are recommended for preparing (4E)-5-(4-chlorophenyl)-...dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step heterocyclic condensation. A plausible approach includes:

Core Pyrrolidine-2,3-dione Formation : React 4-chlorophenylacetic acid derivatives with ethyl chlorooxoacetate to form the pyrrolidine-2,3-dione backbone.

Benzothiazole Coupling : Introduce the 6-ethoxy-1,3-benzothiazol-2-yl moiety via nucleophilic substitution or Pd-catalyzed cross-coupling.

Hydroxyfuran Methylidene Incorporation : Use a Knoevenagel condensation with 5-methylfuran-2-carbaldehyde under acidic conditions (e.g., acetic acid/DMF) to install the hydroxyfuran substituent .

  • Optimization Variables :
VariableOptimal RangeImpact on Yield
SolventDMF/Acetic Acid (1:2 v/v)Maximizes solubility of intermediates
Temperature80–100°C (reflux)Accelerates condensation kinetics
CatalystPiperidine (5 mol%)Enhances enolate formation
Reaction Time6–8 hoursBalances completion vs. degradation

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR :
  • Key Peaks :
  • Pyrrolidine-2,3-dione : Two carbonyl signals at δ ~170–175 ppm (13C).
  • Benzothiazole : Aromatic protons at δ 7.2–8.1 ppm (1H) and C-S coupling in 13C (δ 120–135 ppm).
  • Hydroxyfuran Methylidene : Olefinic proton (δ 6.5–7.0 ppm, 1H) and hydroxyl proton (broad signal at δ 5.0–5.5 ppm).
  • Purity Check : Absence of extraneous peaks (e.g., residual solvents like DMF at δ 2.7–2.9 ppm).
  • IR Spectroscopy :
  • Key Bands :
  • C=O stretching (1680–1720 cm⁻¹) for pyrrolidinedione.
  • C=N (benzothiazole) at ~1600 cm⁻¹.
  • Cross-Validation : Combine with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stereochemical outcomes of this compound’s synthesis?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for Knoevenagel condensation, identifying energy barriers for (E)- vs. (Z)-isomer formation .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models.
  • Software Tools :
ToolApplicationExample Output
GaussianDFT calculationsTransition state geometries
COMSOL MultiphysicsSolvent interaction modelingDiffusion coefficient heatmaps
ICReDD PlatformExperimental-computational feedbackOptimized reaction conditions

Q. How can researchers address discrepancies in spectroscopic data during characterization of novel derivatives?

  • Methodological Answer :
  • Contradiction Analysis Framework :

Re-examine Synthetic Conditions : Trace side products (e.g., over-oxidation of furan) using LC-MS.

Variable Temperature NMR : Resolve overlapping signals (e.g., hydroxy proton exchange) by acquiring spectra at 25°C and −40°C.

2D NMR (HSQC, HMBC) : Assign ambiguous correlations (e.g., benzothiazole vs. pyrrolidine carbons).

  • Case Study : A 2022 study resolved conflicting NOESY signals in a similar pyrrolidinedione derivative by correlating cross-peaks with DFT-predicted dihedral angles .

Data-Driven Research Design

Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental design with this compound?

  • Methodological Answer :
  • Key Properties :
PropertyPredicted ValueExperimental Method
logP3.8 (Calculated via XLogP3)Reverse-phase HPLC retention
Aqueous Solubility0.12 mg/mL (Simulated)Shake-flask method (pH 7.4)
Topological Polar Surface Area (TPSA)70.5 ŲComputational modeling
  • Impact on Bioactivity : High logP (>3) suggests membrane permeability but may require formulation aids (e.g., cyclodextrins) for in vitro assays.

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